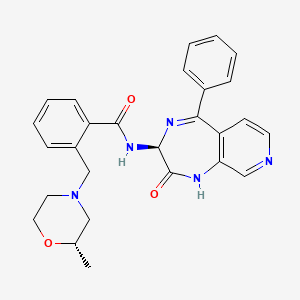
PI3K-IN-47
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PI3K-IN-47 is a small-molecule inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) family, specifically designed to inhibit the activity of class I PI3Ks. The PI3K family plays a crucial role in cellular processes such as growth, division, migration, and survival. Aberrant activation of the PI3K signaling pathway is often associated with cancer progression, making this compound a significant compound in cancer research and therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-47 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the Core Structure: This involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups such as hydroxyl, amino, or halogen groups to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, efficiency, and safety. This may include:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize yield and minimize by-products.
Automation and Continuous Flow Chemistry: Implementing automated systems and continuous flow reactors to streamline production and reduce human error.
Quality Control: Rigorous testing and quality control measures to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
PI3K-IN-47 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.
科学的研究の応用
PI3K-IN-47 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of PI3K signaling in cancer progression and to develop targeted therapies.
Biology: Investigating cellular processes such as growth, division, and migration.
Medicine: Potential therapeutic applications in treating cancers with aberrant PI3K activation.
Industry: Development of new drugs and therapeutic strategies targeting the PI3K pathway.
作用機序
PI3K-IN-47 exerts its effects by inhibiting the activity of class I PI3Ks. The inhibition of PI3K activity leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key signaling molecule. This, in turn, affects downstream signaling pathways such as the AKT/mammalian target of rapamycin (mTOR) pathway, leading to reduced cell growth, proliferation, and survival .
類似化合物との比較
Similar Compounds
Idelalisib: A PI3K delta-specific inhibitor used in the treatment of certain B cell malignancies.
Copanlisib: A pan-class I PI3K inhibitor approved for the treatment of follicular lymphoma.
Uniqueness of PI3K-IN-47
This compound is unique due to its specific targeting of class I PI3Ks and its potential to inhibit multiple isoforms within this class. This broad-spectrum inhibition can be advantageous in treating cancers with complex PI3K signaling dysregulation. Additionally, this compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to other inhibitors, making it a valuable tool in cancer research and therapy.
特性
分子式 |
C50H46F4N8O8S2 |
|---|---|
分子量 |
1027.1 g/mol |
IUPAC名 |
N-[5-[8-[8-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]-4-methylquinazolin-8-yl]oxyoctoxy]-4-methylquinazolin-6-yl]-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C50H46F4N8O8S2/c1-29-37-17-31(33-19-41(49(67-3)55-25-33)61-71(63,64)45-13-11-35(51)23-39(45)53)21-43(47(37)59-27-57-29)69-15-9-7-5-6-8-10-16-70-44-22-32(18-38-30(2)58-28-60-48(38)44)34-20-42(50(68-4)56-26-34)62-72(65,66)46-14-12-36(52)24-40(46)54/h11-14,17-28,61-62H,5-10,15-16H2,1-4H3 |
InChIキー |
IAVWERJUJWISGR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=C(C2=NC=N1)OCCCCCCCCOC3=CC(=CC4=C(N=CN=C34)C)C5=CC(=C(N=C5)OC)NS(=O)(=O)C6=C(C=C(C=C6)F)F)C7=CC(=C(N=C7)OC)NS(=O)(=O)C8=C(C=C(C=C8)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)
![2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide](/img/structure/B12389849.png)
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)
![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)









